molecular formula C9H4BrClO2S B452409 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid CAS No. 438613-29-7

6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid

Cat. No.: B452409
CAS No.: 438613-29-7
M. Wt: 291.55g/mol
InChI Key: YTGVICLKMKCFAJ-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid is an organic compound with the molecular formula C9H4BrClO2S It is a derivative of benzothiophene, which is a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid typically involves the bromination and chlorination of benzothiophene derivatives. One common method includes the following steps:

    Bromination: Benzothiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.

    Chlorination: The brominated product is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position.

    Carboxylation: The resulting 6-bromo-3-chlorobenzothiophene is then carboxylated using carbon dioxide under high pressure and temperature conditions to form the carboxylic acid group at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction: Reduction reactions can be used to remove the halogen atoms or to reduce the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution Products: Various substituted benzothiophene derivatives.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced derivatives with alcohol or alkane groups.

Scientific Research Applications

6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.

    Material Science: The compound is used in the development of organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3-chloro-1-benzothiophene: Lacks the carboxylic acid group, making it less polar and less reactive in certain chemical reactions.

    3-Chloro-1-benzothiophene-2-carboxylic acid:

    6-Bromo-1-benzothiophene-2-carboxylic acid: Lacks the chlorine atom, influencing its chemical properties and reactivity.

Uniqueness

6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. The carboxylic acid group enhances its solubility and reactivity, making it suitable for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClO2S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGVICLKMKCFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357061
Record name 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438613-29-7
Record name 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid
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